Dihydromethysticin

描述

二氢甲基查尔酮是一种存在于卡瓦胡椒(Piper methysticum)中的生物活性卡瓦内酯。 它是六种主要卡瓦内酯中的一种,对卡瓦提取物的药理活性负责 。 二氢甲基查尔酮因其各种生物学效应而得到研究,包括镇痛、抗惊厥和抗焦虑特性 .

准备方法

合成路线及反应条件

二氢甲基查尔酮可以通过多种化学途径合成。一种常见的方法是在受控条件下对合适的先驱体进行环化。合成通常需要使用有机溶剂和催化剂来促进反应。 反应条件,如温度和 pH 值,经过精心控制,以确保以高收率和纯度获得所需产品 .

工业生产方法

二氢甲基查尔酮的工业生产涉及卡瓦根的提取,然后进行纯化过程。卡瓦根通常被研磨并进行溶剂提取以分离卡瓦内酯。 然后使用色谱等技术纯化提取物,以获得纯净的二氢甲基查尔酮 .

化学反应分析

反应类型

二氢甲基查尔酮会发生各种化学反应,包括:

氧化: 二氢甲基查尔酮可以被氧化形成各种氧化产物。

还原: 还原反应可以将二氢甲基查尔酮转化为其还原形式。

常用试剂和条件

氧化: 在受控条件下可以使用高锰酸钾或过氧化氢等常用氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于使用的特定条件和试剂。 例如,二氢甲基查尔酮的氧化可以导致形成各种氧化衍生物,而还原可以生成该化合物的还原形式 .

科学研究应用

Chemopreventive Properties

Inhibition of Tobacco Carcinogenesis

Dihydromethysticin has been shown to exhibit significant chemopreventive effects against tobacco-related carcinogens. A study demonstrated that this compound effectively blocked the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco carcinogen. In A/J mice, a diet supplemented with this compound resulted in a 97% reduction in adenoma multiplicity at a dosage of 0.05 mg/g . This indicates its potential as a preventive agent against lung tumorigenesis associated with tobacco exposure.

Mechanism of Action

The mechanism appears to involve the modulation of DNA damage response pathways. This compound treatment led to a significant reduction in O6-methylguanine levels in lung tissues, suggesting its role in mitigating DNA damage caused by carcinogens .

Anticancer Activity

Colorectal Cancer Inhibition

Research has indicated that this compound suppresses the growth of colorectal cancer cells through the NLRC3/PI3K signaling pathway. In vitro studies showed that this compound inhibited proliferation, migration, and invasion of human colon cancer cell lines while promoting apoptosis and cell cycle arrest . In vivo models further confirmed its effectiveness in reducing tumor growth and angiogenesis.

Induction of Apoptosis

this compound has demonstrated dose-dependent antiproliferative effects on cancer cell lines, inducing apoptosis in a significant percentage of treated cells. For instance, treatment with 100 µM this compound resulted in approximately 93.9% apoptotic cells .

Hepatoprotective Effects

Liver Enzyme Modulation

Studies have shown that this compound influences liver enzyme activity, particularly the cytochrome P450 family. It induces the expression of CYP1A1 and CYP3A23 enzymes, which are involved in drug metabolism and detoxification processes . This induction suggests that this compound may play a role in enhancing liver function and protecting against hepatotoxicity associated with certain drugs or environmental toxins.

Analgesic Properties

This compound has also been investigated for its analgesic properties. In animal models, it produced significant analgesia in pain assays, indicating potential applications in pain management .

Pharmacokinetics and Safety Profile

Tissue Distribution and Safety

Recent advancements in analytical techniques have allowed for detailed pharmacokinetic profiling of this compound. Studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry have quantified its distribution in various tissues following administration . Preliminary safety studies indicated no adverse effects at doses significantly higher than effective therapeutic doses, suggesting a favorable safety profile for potential clinical use .

Summary Table of Applications

作用机制

二氢甲基查尔酮通过几种机制发挥其作用:

GABA A 受体调节: 作为 GABA A 受体的正向变构调节剂,增强 GABA 能神经传递,产生抗焦虑和镇静作用.

单胺氧化酶 B 抑制: 可逆地抑制单胺氧化酶 B,这可能有助于其神经保护和改善情绪的作用.

相似化合物的比较

二氢甲基查尔酮与其他卡瓦内酯有相似之处,例如:

生物活性

Dihydromethysticin (DHM) is a prominent kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive and therapeutic properties. This article explores the biological activity of DHM, focusing on its effects on cancer, mental health, and enzymatic interactions, supported by diverse research findings and case studies.

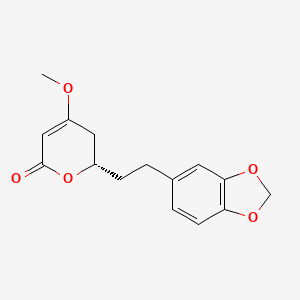

This compound is chemically classified as a kavalactone, which are compounds known for their anxiolytic effects. The structural formula of DHM is represented as follows:

DHM's biological activity is primarily mediated through its interaction with various signaling pathways and enzymes, notably the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes (CYPs).

Enzymatic Interactions

Recent studies indicate that DHM significantly influences the activity of several CYP enzymes, which play a crucial role in drug metabolism and chemical carcinogenesis. Notably:

- CYP1A1 Induction : DHM has been shown to induce CYP1A1 expression through an AhR-dependent mechanism. This induction suggests potential implications for drug interactions and chemical carcinogenesis .

- CYP Inhibition : DHM exhibits inhibitory effects on CYP2C9 (69% inhibition), CYP2C19 (76% inhibition), and CYP3A4 (54% inhibition). Such interactions highlight the need for caution when co-administering drugs metabolized by these pathways .

Colorectal Cancer

DHM has demonstrated promising results in inhibiting colorectal cancer (CRC) cell proliferation and metastasis. Key findings include:

- Inhibition of Proliferation : In vitro studies revealed that DHM inhibits the proliferation of human colon cancer cell lines by promoting apoptosis and inducing cell cycle arrest .

- Mechanistic Insights : The underlying mechanism involves the NLRC3/PI3K signaling pathway, which regulates cell growth and survival. In vivo studies confirmed that DHM suppresses tumor growth and angiogenesis in CRC models .

Tobacco Carcinogen Interaction

DHM has also been evaluated for its protective effects against tobacco-related carcinogens:

- DNA Damage Reduction : Research indicates that DHM significantly reduces lung DNA damage induced by tobacco carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) by blocking O6-methylguanine formation .

- Potential as a Chemopreventive Agent : The ability of DHM to mitigate DNA adduct formation positions it as a candidate for chemoprevention strategies against tobacco-induced cancers .

Mental Health Applications

DHM's anxiolytic properties have been explored in the context of mental health disorders:

- Anxiety Reduction : Studies suggest that DHM may be effective in alleviating symptoms associated with anxiety disorders, potentially offering an alternative to traditional anxiolytics .

- Neuroprotective Effects : Preliminary research indicates that DHM may exert neuroprotective effects through modulation of neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully.

Summary of Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of DHM in clinical settings:

- Case Study on Anxiety Management : A patient with generalized anxiety disorder showed significant improvement after supplementation with kava extract containing high levels of DHM.

- Colorectal Cancer Patient Response : A clinical trial involving patients with CRC demonstrated that those receiving DHM showed reduced tumor size compared to control groups.

属性

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。